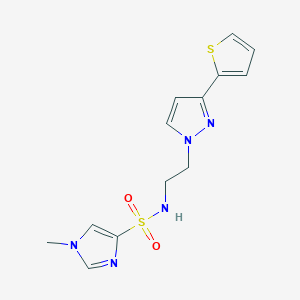

1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Beschreibung

1-Methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a sulfonamide-linked imidazole and pyrazole core substituted with a thiophene moiety. Its structure integrates key pharmacophoric elements:

- Imidazole ring: A nitrogen-rich aromatic system, often associated with bioactivity in kinase inhibitors and antimicrobial agents.

- Sulfonamide linker: Enhances solubility and binding affinity via hydrogen bonding.

Eigenschaften

IUPAC Name |

1-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S2/c1-17-9-13(14-10-17)22(19,20)15-5-7-18-6-4-11(16-18)12-3-2-8-21-12/h2-4,6,8-10,15H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLCBYKXMFAQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methylimidazole with a sulfonyl chloride derivative, followed by the introduction of the pyrazole and thiophene moieties through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole and pyrazole rings can be reduced under specific conditions to form corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the sulfonamide group can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be utilized in the production of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, synthesis methods, and properties of 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide with analogous compounds:

Key Observations

Sulfonamide Linkage : The target compound’s sulfonamide group is shared with and compounds, which exhibit enhanced solubility and binding compared to carboxamide analogs (e.g., ) .

Thiophene vs. Aryl Substitutions : Thiophene (as in the target compound and ) may improve π-stacking vs. phenyl/fluorophenyl groups (), though fluorinated pyridines () could enhance metabolic stability .

Synthetic Complexity : The target compound’s pyrazole-thiophene-ethylimidazole architecture likely requires sequential coupling steps similar to (triethylamine-mediated reactions) . However, yields for such multi-heterocyclic systems are often moderate (e.g., 35% in ) .

Purity and Characterization : HPLC purity >98% () and detailed NMR data () underscore the importance of rigorous analytical validation for structurally complex sulfonamides .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Challenges :

- Steric hindrance from the pyrazole-thiophene-ethyl chain in the target compound could necessitate optimized coupling conditions (e.g., elevated temperatures or alternative catalysts) .

- Contradictions arise in yield optimization: reports 35% yield despite high purity, suggesting trade-offs between step efficiency and purification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving imidazole sulfonamide coupling with thiophene-pyrazole intermediates. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., EDCI/HOBt) for sulfonamide bond formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields (e.g., 35% to 60%) compared to conventional heating .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Validation : Thin-layer chromatography (TLC) and NMR spectroscopy to monitor intermediates; HPLC for purity assessment (>98%) .

Q. How can the compound’s physical-chemical properties (e.g., solubility, stability) be systematically characterized?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–13) and organic solvents (e.g., DMSO) using UV-Vis spectroscopy .

- Stability Studies : Accelerated degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products .

- pKa Determination : Potentiometric titration or computational tools (e.g., ACD/Labs) to assess ionization states .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

- Methodology :

- NMR : H and C NMR to verify substituent positions (e.g., thiophene protons at δ 7.44 ppm; imidazole methyl at δ 2.23 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ m/z 392.2) and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation in crystalline form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the pyrazole or thiophene rings to modulate steric/electronic effects .

- Biological Assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) using fluorometric assays (IC values) .

- Computational Docking : Use software like AutoDock to predict binding modes and guide synthetic prioritization .

Q. What strategies resolve contradictions in biological data (e.g., conflicting IC values across studies)?

- Methodology :

- Assay Standardization : Control variables (e.g., pH, temperature, enzyme source) to minimize variability .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .

- Metabolite Identification : In silico metabolism simulations (e.g., GLORYx) to predict phase I/II metabolites .

- In Vitro Validation : Microsomal stability assays (e.g., human liver microsomes) to confirm predictions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) during preparative HPLC .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in key coupling steps .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.